2-(N-BENZYL4-CHLOROBENZENESULFONAMIDO)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE
Overview
Description
2-(N-BENZYL4-CHLOROBENZENESULFONAMIDO)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring both benzyl and chlorobenzene sulfonamide groups, suggests potential biological activity and industrial relevance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-BENZYL4-CHLOROBENZENESULFONAMIDO)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE typically involves multiple steps:
Formation of the sulfonamide group: This can be achieved by reacting 4-chlorobenzenesulfonyl chloride with benzylamine under basic conditions to form N-benzyl-4-chlorobenzenesulfonamide.
Acylation: The N-benzyl-4-chlorobenzenesulfonamide is then acylated with 2-(3,4-dimethoxyphenyl)ethylamine in the presence of an appropriate coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to a sulfonic acid derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions due to its unique structure.
Material Science: Potential use in the development of novel materials with specific electronic or optical properties.
Biology
Antimicrobial Agents: Sulfonamides are well-known for their antimicrobial properties, and this compound could be investigated for similar applications.
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: The compound could be a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Polymer Science: Potential incorporation into polymers to impart specific properties.
Mechanism of Action
The mechanism of action of 2-(N-BENZYL4-CHLOROBENZENESULFONAMIDO)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE would depend on its specific application. In the context of antimicrobial activity, it could inhibit the synthesis of folic acid in bacteria by mimicking para-aminobenzoic acid (PABA), a key precursor in the folic acid pathway. This inhibition would prevent bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.
N-Benzyl-4-chlorobenzenesulfonamide: A precursor in the synthesis of the target compound.
Uniqueness
The unique combination of benzyl, chlorobenzene sulfonamide, and dimethoxyphenyl groups in 2-(N-BENZYL4-CHLOROBENZENESULFONAMIDO)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE may confer distinct biological activities and chemical properties not found in simpler sulfonamides. This could make it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O5S/c1-32-23-13-8-19(16-24(23)33-2)14-15-27-25(29)18-28(17-20-6-4-3-5-7-20)34(30,31)22-11-9-21(26)10-12-22/h3-13,16H,14-15,17-18H2,1-2H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBUNAMOYCNMOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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